(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Catalog No.
S727585
CAS No.
116539-55-0
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

CAS Number

116539-55-0

Product Name

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

IUPAC Name

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1

InChI Key

YEJVVFOJMOHFRL-ZETCQYMHSA-N

SMILES

CNCCC(C1=CC=CS1)O

Synonyms

(S)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol; (1S)-(-)-3-(Methylamino)-1-(thien-2-yl)propan-1-ol; (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol; (S)-3-Methylamino-1-(2-thienyl)-1-propanol; N-Methyl-(S)-(-)-3-Hydroxy-3-(2-thiophen)propylamine

Canonical SMILES

CNCCC(C1=CC=CS1)O

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)O

Pharmaceutical Research:

  • Duloxetine Impurity: This compound is a known impurity found in the commercially available drug Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression, anxiety, and neuropathic pain []. Research on (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol helps in:
    • Understanding the impurity profile of Duloxetine and its potential impact on drug stability and efficacy [].
    • Developing purification methods to minimize the presence of this impurity in the final drug product [].

Organic Chemistry Research:

  • Synthesis and Characterization: The unique structure of this molecule with a chiral center and a heterocyclic ring (thiophene) makes it an interesting target for organic chemists. Research focuses on:
    • Developing synthetic routes for the preparation of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with high enantiomeric purity [, ].
    • Characterizing its physical and chemical properties, such as spectroscopy, reactivity, and thermal stability [, ].

Material Science Research:

  • Chiral Recognition and Separation: The chiral nature of this molecule allows researchers to explore its potential applications in:
    • Asymmetric catalysis: Utilizing (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol as a chiral catalyst for promoting reactions with high enantioselectivity.
    • Chiral separation: Developing methods to separate enantiomers of other molecules using (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol as a chiral stationary phase in chromatography.

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, also known as Duloxetine impurity B, is a chiral compound with the molecular formula C₈H₁₃NOS and a molecular weight of 171.26 g/mol. This compound features a thiophene ring, which contributes to its unique properties and biological activities. The chemical structure includes a methylamino group and a propanol backbone, making it relevant in medicinal chemistry, particularly in the context of antidepressant drug development .

There is no current scientific research available on the specific mechanism of action of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.

  • Safety data for this specific compound is not available. However, similar chiral amines with a thiophene ring can be mildly irritating to skin and eyes. It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Typical for alcohols and amines. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry .

The synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing commercially available thiophene derivatives and methylamine.
  • Reagents: Employing reducing agents for alcohol formation and protecting groups to manage functional groups during synthesis.
  • Chiral Catalysis: Utilizing chiral catalysts or reagents to ensure the formation of the desired stereoisomer.

Specific synthetic routes may vary based on desired yield and purity levels, particularly since it is often produced as an impurity during the synthesis of Duloxetine .

This compound primarily serves as a reference material in pharmaceutical research and quality control laboratories. Its applications include:

  • Quality Control: Used to assess the purity of Duloxetine formulations.
  • Research: Investigated for potential pharmacological effects and mechanisms of action related to antidepressants.
  • Standard Reference Material: Employed in analytical chemistry for method validation and calibration .

Several compounds share structural similarities with (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, particularly within the class of antidepressants and related molecules:

Compound NameStructure TypeUnique Features
DuloxetineSerotonin-Norepinephrine Reuptake InhibitorEstablished antidepressant; primary therapeutic use
VenlafaxineSerotonin-Norepinephrine Reuptake InhibitorSimilar mechanism but different chemical structure
DesvenlafaxineSerotonin-Norepinephrine Reuptake InhibitorActive metabolite of Venlafaxine; distinct efficacy
MilnacipranDual reuptake inhibitorFocused on fibromyalgia treatment; different target

These compounds highlight the unique position of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol within the broader context of antidepressant drug development, especially concerning its role as an impurity in Duloxetine formulations .

Classical Synthetic Routes

Thiophene-Based Starting Materials

Thiophene derivatives serve as foundational building blocks. The Paal-Knorr synthesis cyclizes 1,4-diketones with phosphorus pentasulfide (P₂S₅) to form thiophene rings [5]. For example, reacting 1,4-diphenylbutane-1,4-dione with P₂S₅ yields 2,5-diphenylthiophene, which undergoes further functionalization. The Gewald aminothiophene synthesis condenses ketones with β-acetonitriles in the presence of sulfur, forming 2-aminothiophenes [5]. Industrially, n-butane and sulfur react at high temperatures (400–600°C) to produce thiophene, which is then functionalized via electrophilic substitution at the C2 position due to its electron-rich nature [5].

Mannich Reaction Approaches

Mannich reactions construct β-amino alcohols by condensing ketones, aldehydes, and amines. For (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, thiophene-2-carbaldehyde reacts with methylamine and acetone in acidic conditions to form the Mannich base [3]. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventEthanolEnhances solubility
CatalystHClAccelerates imine formation

This method achieves ~70% yield but requires chiral resolution to isolate the (S)-enantiomer [3].

Reduction Pathways of 3-N-Methylamino-1-(2-Thienyl)-1-Propanone

The ketone precursor, 3-N-methylamino-1-(2-thienyl)-1-propanone, is reduced to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. NaBH₄ in methanol at 0°C provides racemic alcohol with 85–90% yield, while Pd/C-mediated hydrogenation (1–3 atm H₂, 30°C) achieves similar yields but risks over-reduction [1]. Batch reduction exhibits product inhibition, reducing catalytic efficiency after nine cycles [1].

Enantioselective Synthesis Strategies

Asymmetric Reduction Methods

Immobilized Saccharomyces cerevisiae cells enantioselectively reduce the ketone to the (S)-alcohol with >99% enantiomeric excess (ee) [1]. Optimal conditions include:

ParameterValue
pH6.0
Temperature30°C
Agitation180 rpm

Continuous reduction in membrane reactors eliminates product inhibition, maintaining 100% conversion over 10 cycles [1].

Chiral Resolution Techniques

Racemic alcohol is resolved using lipases. Burkholderia plantarii lipase selectively acetylates the (R)-enantiomer, leaving (S)-alcohol with 99.2% ee . Enzymatic resolution achieves 45–48% yield but requires stoichiometric enzyme loads, increasing costs .

Ruthenium-Based Catalytic Systems

Ruthenium complexes with BINAP ligands enable asymmetric transfer hydrogenation. Using formic acid-triethylamine as a hydrogen source, these systems achieve 95% ee but require expensive ligands and inert conditions [1].

Industrially Viable Production Routes

Cost-Effective Synthetic Pathways

Combining microbial reduction with membrane reactors reduces costs by 30% compared to batch processes [1]. Immobilized cells are reused nine times, retaining 40% activity, while continuous systems operate indefinitely with stable output [1].

Scalable Process Optimization

Scale-up challenges include maintaining stereoselectivity and minimizing byproducts. A two-phase system (aqueous-organic) enhances substrate solubility, boosting productivity by 50% [1].

Reaction Parameter Optimization

Critical parameters for industrial production:

ParameterOptimal RangeImpact
pH5.5–6.5Maximizes enzyme activity
Temperature28–32°CBalances reaction rate and enzyme stability
Substrate Loading5–10 g/LPrevents substrate inhibition

Adjusting these parameters increases overall yield from 70% to 92% in pilot-scale trials [1].

XLogP3

0.7

Appearance

Powder

UNII

43P2XE546O

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (94.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (92.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (92.31%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

116539-55-0

Wikipedia

(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Dates

Last modified: 08-15-2023

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